molecular formula C3H8Cl2N4S B6238823 5-(aminomethyl)-1,3,4-thiadiazol-2-amine dihydrochloride CAS No. 1211483-84-9

5-(aminomethyl)-1,3,4-thiadiazol-2-amine dihydrochloride

Cat. No.: B6238823
CAS No.: 1211483-84-9
M. Wt: 203.1
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Description

5-(aminomethyl)-1,3,4-thiadiazol-2-amine dihydrochloride is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aminomethyl)-1,3,4-thiadiazol-2-amine dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of thiosemicarbazide with formic acid, followed by the introduction of an aminomethyl group. The reaction conditions often require the use of solvents like methanol or ethanol and may involve heating under reflux to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(aminomethyl)-1,3,4-thiadiazol-2-amine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the aminomethyl group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of aminomethyl derivatives.

Scientific Research Applications

5-(aminomethyl)-1,3,4-thiadiazol-2-amine dihydrochloride has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial or anticancer agent due to the presence of the thiadiazole ring, which is known for its bioactivity.

    Material Science: The compound can be used as a building block for the synthesis of polymers and other advanced materials.

    Biochemical Research: Its unique structure makes it a valuable tool for studying enzyme interactions and other biochemical processes.

Mechanism of Action

The mechanism of action of 5-(aminomethyl)-1,3,4-thiadiazol-2-amine dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the thiadiazole ring can interact with enzyme active sites. These interactions can inhibit enzyme activity or alter biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(aminomethyl)-1,3,4-oxadiazol-2-amine dihydrochloride
  • 5-(aminomethyl)thiazole dihydrochloride

Uniqueness

5-(aminomethyl)-1,3,4-thiadiazol-2-amine dihydrochloride is unique due to the presence of both sulfur and nitrogen in its ring structure, which imparts distinct chemical properties. Compared to similar compounds like oxadiazoles and thiazoles, thiadiazoles often exhibit enhanced bioactivity and stability, making them more suitable for certain applications in medicinal chemistry and material science.

Properties

CAS No.

1211483-84-9

Molecular Formula

C3H8Cl2N4S

Molecular Weight

203.1

Purity

95

Origin of Product

United States

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